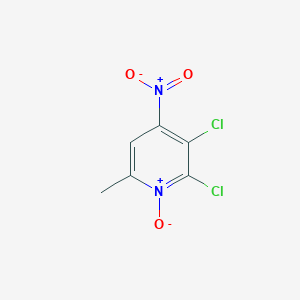
2,3-Dichloro-6-methyl-4-nitropyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-6-methyl-4-nitropyridine 1-oxide is a heterocyclic compound belonging to the nitropyridine family. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to a pyridine ring, with an additional oxygen atom bonded to the nitrogen atom in the ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-methyl-4-nitropyridine 1-oxide typically involves the nitration of 2,3-dichloro-6-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the risk of uncontrolled exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-6-methyl-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-methyl-4-nitropyridine 1-oxide involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The chlorine atoms and the pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methyl-3-nitropyridine: Similar structure but with different positions of chlorine and nitro groups.
2-Methyl-4-nitropyridine N-oxide: Lacks the chlorine atoms but has a similar nitro and methyl group arrangement.
3-Methyl-4-nitropyridine N-oxide: Similar to 2-Methyl-4-nitropyridine N-oxide but with different positions of the methyl and nitro groups.
Uniqueness
2,3-Dichloro-6-methyl-4-nitropyridine 1-oxide is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a nitro group on the pyridine ring allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H4Cl2N2O3 |
|---|---|
Molecular Weight |
223.01 g/mol |
IUPAC Name |
2,3-dichloro-6-methyl-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H4Cl2N2O3/c1-3-2-4(10(12)13)5(7)6(8)9(3)11/h2H,1H3 |
InChI Key |
HUTVWQLIRNWYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=[N+]1[O-])Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















